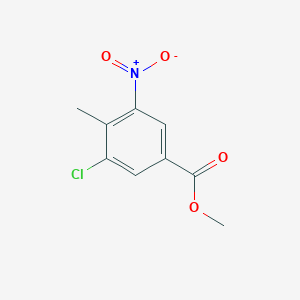

Methyl 3-chloro-4-methyl-5-nitrobenzoate

Description

This compound belongs to a class of aromatic esters widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. The electronic and steric effects of its substituents influence its reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding, crystal packing) .

Properties

IUPAC Name |

methyl 3-chloro-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLLUDZWJWIWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-methyl-5-nitrobenzoate typically involves a multi-step process:

Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol (CH3OH) and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity .

Types of Reactions:

Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH-) to form hydroxy derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

Reducing Agents: Tin(II) chloride (SnCl2), iron (Fe), and hydrogen gas (H2) in the presence of a catalyst.

Nucleophiles: Hydroxide ions (OH-), amines (NH2R), and alkoxides (OR-).

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

Amino Derivatives: Formed from the reduction of the nitro group.

Hydroxy Derivatives: Formed from nucleophilic substitution of the chloro group.

Carboxylic Acids: Formed from the hydrolysis of the ester group.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:

Methyl 3-chloro-4-methyl-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for further transformations, including:

- Reduction Reactions: The nitro group can be reduced to an amino group, providing pathways to synthesize amine derivatives, which are essential in drug development.

- Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, allowing for the creation of diverse chemical entities.

- Esterification: The methyl ester can be hydrolyzed to yield carboxylic acids, further expanding its utility in synthetic chemistry.

Medicinal Chemistry:

Research indicates that derivatives of this compound exhibit potential biological activities, making them candidates for drug development. Key areas of interest include:

- Antimicrobial Properties: Studies have shown that this compound and its derivatives possess significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects: The structural features of the compound allow for the design of molecules targeting inflammation pathways, which could lead to new anti-inflammatory drugs.

Industrial Applications

Dyes and Pigments:

this compound is utilized in the production of dyes and pigments due to its stable chemical properties. The compound's ability to undergo various chemical reactions enables the synthesis of colorants used in textiles and coatings.

Specialty Chemicals:

The compound is also employed in producing specialty chemicals used in various applications, including agrochemicals and polymer production. Its versatility makes it a valuable building block in industrial chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-methyl-5-nitrobenzoate involves its interaction with molecular targets through its functional groups:

Chloro Group:

Methyl Ester Group: Undergoes hydrolysis to release carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are structurally related to Methyl 3-chloro-4-methyl-5-nitrobenzoate, differing in substituent type, position, or functional groups (see Table 1 for summary):

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS: 30880-72-9)

- Similarity : 0.89 (highest similarity score in ).

- Structural Differences : Features a hydroxyl (-OH) group at position 2 instead of a methyl group.

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS: 616-82-0)

- Similarity : 0.78 ().

- Structural Differences : Substitutes the methyl group at position 4 with a methoxy (-OCH₃) group and places chlorine at position 3.

- Impact : The methoxy group’s electron-donating nature may reduce electrophilic substitution reactivity compared to the methyl group in the target compound .

Methyl 2-chloro-5-methyl-4-nitrobenzoate (CAS: 1805129-67-2)

- Structural Differences : Chloro and nitro groups are positioned at 2 and 4, respectively, with a methyl group at position 4.

- Impact : Altered substituent positions may lead to distinct crystal packing behaviors and melting points due to variations in steric hindrance .

Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)

- Structural Differences: Replaces the chloro group with an amino (-NH₂) group and adds a methoxy group at position 3.

Methyl 2-chloro-5-methoxy-4-nitrobenzoate (CAS: 1349744-88-2)

Comparative Analysis of Properties

Table 1: Physical and Chemical Properties of this compound and Analogs

Biological Activity

Methyl 3-chloro-4-methyl-5-nitrobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a complex molecular structure featuring a chloro group, a nitro group, and a methyl group on a benzoate framework. The synthesis typically involves nitration and subsequent substitution reactions, which allow for the introduction of these functional groups. The structural formula can be represented as:

Biological Activity

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MCF-7 | 0.056 | 19.3 |

| This compound | MDA-MB-231 | 0.023 | 3.7 |

The compound demonstrated an IC50 value of 0.056 µM against MCF-7 cells, indicating strong antiproliferative activity. The selectivity index suggests that it preferentially affects cancer cells over normal cells, highlighting its potential as a therapeutic agent.

The biological effects of this compound may involve modulation of specific signaling pathways associated with cancer cell proliferation and survival. It is hypothesized that similar compounds act as inhibitors of key enzymes involved in tumor growth, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK). The presence of multiple functional groups allows for interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.

Structure–Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity |

| Nitro Group | Essential for biological activity |

| Methyl Group | Modulates solubility and permeability |

The chloro substituent enhances lipophilicity, facilitating better membrane penetration, while the nitro group is crucial for its biological activity.

Case Studies

In clinical evaluations involving various benzamide derivatives, this compound has been highlighted for its dual action as both a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. This dual mechanism may provide therapeutic benefits for conditions such as nausea related to chemotherapy.

Notable Findings

- Anticancer Activity : Studies have reported that this compound exhibits significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : Its action on neurotransmitter receptors indicates possible applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3-chloro-4-methyl-5-nitrobenzoate via esterification?

- Methodological Answer : The esterification of benzoic acid derivatives often employs thionyl chloride (SOCl₂) to generate reactive acyl chlorides. For example, refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with SOCl₂ and benzene (with catalytic dimethylformamide) yields the corresponding acyl chloride, which can then react with methanol to form the methyl ester . Key parameters include reaction time (4 hours under reflux), solvent choice (benzene for azeotropic removal of HCl), and catalyst (DMF accelerates acyl chloride formation).

Q. How can NMR spectroscopy distinguish positional isomers of methyl nitrobenzoate derivatives?

- Methodological Answer : H and C NMR are critical for identifying substituent positions. For example, the nitro group at C-5 in this compound deshields adjacent protons, causing distinct splitting patterns. The methyl group at C-4 appears as a singlet (~δ 2.5 ppm), while the nitro group induces downfield shifts in aromatic protons (δ 8.0–8.5 ppm). Comparative analysis with analogs like methyl 4-chloro-3-nitrobenzoate () helps validate assignments .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively separates nitroaromatic esters. For crystalline products, recrystallization from ethanol or methanol enhances purity. Monitor by TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) and confirm purity via melting point analysis (mp 181–185°C for structurally similar esters; ).

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis ( ) reveals that nitro and ester groups participate in C=O⋯H–C and NO₂⋯H–C hydrogen bonds, forming dimeric or chain motifs. Use software like ORTEP-3 ( ) to visualize crystal structures and quantify bond angles/distances. For example, in related compounds ( ), Cl and NO₂ groups create layered packing via bifurcated H-bonds, impacting solubility and stability.

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted benzoates?

- Methodological Answer : Discrepancies in IR (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹ vs. 1500 cm⁻¹) or H NMR signals may arise from solvent polarity or crystallinity. Cross-validate using X-ray crystallography ( ) and computational methods (DFT calculations for optimized geometries). For example, hybrid DFT/B3LYP models predict vibrational frequencies within 5% error of experimental IR data .

Q. How can competing reaction pathways (e.g., nitration vs. chlorination) be controlled during synthesis?

- Methodological Answer : Kinetic vs. thermodynamic control is critical. For nitration, use mixed HNO₃/H₂SO₄ at 0–5°C to favor meta-substitution ( ). Chlorination via FeCl₃ or AlCl₃ catalysts directs electrophilic substitution to activated positions. Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess Cl₂ for complete substitution at C-3; ).

Q. What analytical methods quantify trace impurities in this compound batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities like unreacted benzoic acid or positional isomers. Calibrate against reference standards (e.g., methyl 4-chloro-3-nitrobenzoate; ). For halogenated byproducts, GC-MS with electron capture detection (ECD) enhances sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.